1,3-Benzodioxol-4-ol

Catalog No.
S1892375
CAS No.
69393-72-2
M.F
C7H6O3
M. Wt
138.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Benzodioxol-4-ol

CAS Number

69393-72-2

Product Name

1,3-Benzodioxol-4-ol

IUPAC Name

1,3-benzodioxol-4-ol

Molecular Formula

C7H6O3

Molecular Weight

138.12 g/mol

InChI

InChI=1S/C7H6O3/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3,8H,4H2

InChI Key

XRSKRSVTUVLURN-UHFFFAOYSA-N

SMILES

C1OC2=CC=CC(=C2O1)O

Canonical SMILES

C1OC2=CC=CC(=C2O1)O

1,3-Benzodioxol-4-ol, also known as 1,3-benzodioxole-4-ol or 4-hydroxy-1,3-benzodioxole, is a heterocyclic compound characterized by a benzene ring fused with a dioxole structure. It has the molecular formula C₈H₈O₃ and is typically encountered as a colorless to pale yellow liquid . The compound features a methylenedioxy functional group, which contributes to its unique chemical properties and biological activities.

That enhance its utility in organic synthesis. Key reactions include:

  • Palladium-Catalyzed Arylation: The compound can undergo regioselective arylation using palladium catalysts. For example, reactions with aryl bromides yield 4-substituted products with high yields .
  • Acylation: Continuous acylation processes have been developed for this compound using various catalysts under high-temperature conditions . The acylation of 1,3-benzodioxole has been explored for producing insecticide precursors.

These reactions are crucial for synthesizing derivatives with enhanced biological activity or improved properties.

1,3-Benzodioxol-4-ol exhibits notable biological activities:

  • Auxin Receptor Agonism: Derivatives of this compound have been identified as potent auxin receptor agonists, promoting root growth in plants such as Arabidopsis thaliana and Oryza sativa (rice) .
  • Antimicrobial Properties: Some derivatives have been evaluated for their schistosomicidal activity against Schistosoma mansoni, demonstrating potential as therapeutic agents .

These biological activities highlight the compound's relevance in both agriculture and medicine.

Several synthesis methods exist for producing 1,3-benzodioxol-4-ol:

  • From Catechol: One common method involves the reaction of catechol with disubstituted halomethanes .
  • Continuous Acylation: This method utilizes heterogeneous catalysts for efficient acylation processes under controlled conditions .

These synthetic routes allow for the production of various derivatives tailored for specific applications.

1,3-Benzodioxol-4-ol finds applications across multiple domains:

  • Agricultural Chemicals: It serves as an intermediate in the synthesis of insecticide synergists and plant growth regulators.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activities.

The versatility of this compound makes it valuable in both industrial and research settings.

Interaction studies involving 1,3-benzodioxol-4-ol focus on its binding affinity to various biological targets. For instance:

  • Auxin Receptor Interactions: Studies have shown that certain derivatives can effectively bind to auxin receptors, influencing plant growth mechanisms .

Such studies are essential for understanding the molecular basis of its biological effects and optimizing its applications.

Several compounds share structural similarities with 1,3-benzodioxol-4-ol. Here are some notable examples:

Compound NameStructure TypeKey Features
1,2-BenzodioxoleHeterocyclicLacks hydroxyl group; used in organic synthesis
1,3-BenzodioxoleHeterocyclicSimilar dioxole structure; different position of substituents
1,3-Benzodioxol-5-olHydroxylated derivativeExhibits different biological activity patterns

Uniqueness of 1,3-Benzodioxol-4-ol

The presence of the hydroxyl group at the 4-position distinguishes 1,3-benzodioxol-4-ol from its analogs. This positioning significantly influences its reactivity and biological interactions compared to other benzodioxole derivatives.

XLogP3

1.4

Wikipedia

1,3-Benzodioxol-4-ol

Dates

Modify: 2023-08-16

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